2-Allyl-3-oxoisoindoline-4-carboxylic acid
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Overview
Description
2-Allyl-3-oxoisoindoline-4-carboxylic acid is a chemical compound with the molecular formula C12H11NO3 It is known for its unique structure, which includes an isoindoline core with an allyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-3-oxoisoindoline-4-carboxylic acid typically involves the reaction of isoindoline derivatives with allylating agents under specific conditions. One common method includes the use of allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Allyl-3-oxoisoindoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the allyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Allyl-3-oxoisoindoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Allyl-3-oxoisoindoline-4-carboxylic acid exerts its effects is related to its ability to interact with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Allyl-5-oxopyrrolidine-3-carboxylic acid
- 1-allyl-1H-indole-2-carboxylic acid
- 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid
- 3-Allyl-4-methoxybenzoic acid
- 1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
2-Allyl-3-oxoisoindoline-4-carboxylic acid is unique due to its isoindoline core structure, which imparts specific reactivity and biological activity. The presence of both an allyl group and a carboxylic acid functional group allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-oxo-2-prop-2-enyl-1H-isoindole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-6-13-7-8-4-3-5-9(12(15)16)10(8)11(13)14/h2-5H,1,6-7H2,(H,15,16) |
InChI Key |
GDKKVKKJFSEKSZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC2=C(C1=O)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
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